N-[(4-methylcyclohexyl)carbonyl]leucine
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Overview
Description
N-[(4-methylcyclohexyl)carbonyl]leucine is an organic compound with the molecular formula C14H25NO3. It is a derivative of leucine, an essential amino acid, and features a 4-methylcyclohexyl group attached to the carbonyl carbon.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methylcyclohexyl)carbonyl]leucine typically involves the reaction of leucine with 4-methylcyclohexylcarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and optimize yield. Purification is achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
N-[(4-methylcyclohexyl)carbonyl]leucine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(4-methylcyclohexyl)carbonyl]leucine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in protein synthesis and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in organic synthesis
Mechanism of Action
The mechanism of action of N-[(4-methylcyclohexyl)carbonyl]leucine involves its interaction with specific molecular targets and pathways. It is believed to modulate protein synthesis by interacting with ribosomal subunits and influencing the translation process. Additionally, it may affect metabolic pathways by altering enzyme activity and substrate availability .
Comparison with Similar Compounds
Similar Compounds
N-[(4-methylcyclohexyl)carbamoyl]leucine: Similar structure but with a carbamoyl group instead of a carbonyl group.
N-[(2-methylcyclohexyl)carbonyl]leucine: Similar structure but with a 2-methylcyclohexyl group instead of a 4-methylcyclohexyl group.
Uniqueness
N-[(4-methylcyclohexyl)carbonyl]leucine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its 4-methylcyclohexyl group provides steric hindrance, influencing its reactivity and interaction with biological targets .
Properties
Molecular Formula |
C14H25NO3 |
---|---|
Molecular Weight |
255.35 g/mol |
IUPAC Name |
4-methyl-2-[(4-methylcyclohexanecarbonyl)amino]pentanoic acid |
InChI |
InChI=1S/C14H25NO3/c1-9(2)8-12(14(17)18)15-13(16)11-6-4-10(3)5-7-11/h9-12H,4-8H2,1-3H3,(H,15,16)(H,17,18) |
InChI Key |
YXTQGCYMEPGJMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)C(=O)NC(CC(C)C)C(=O)O |
Origin of Product |
United States |
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